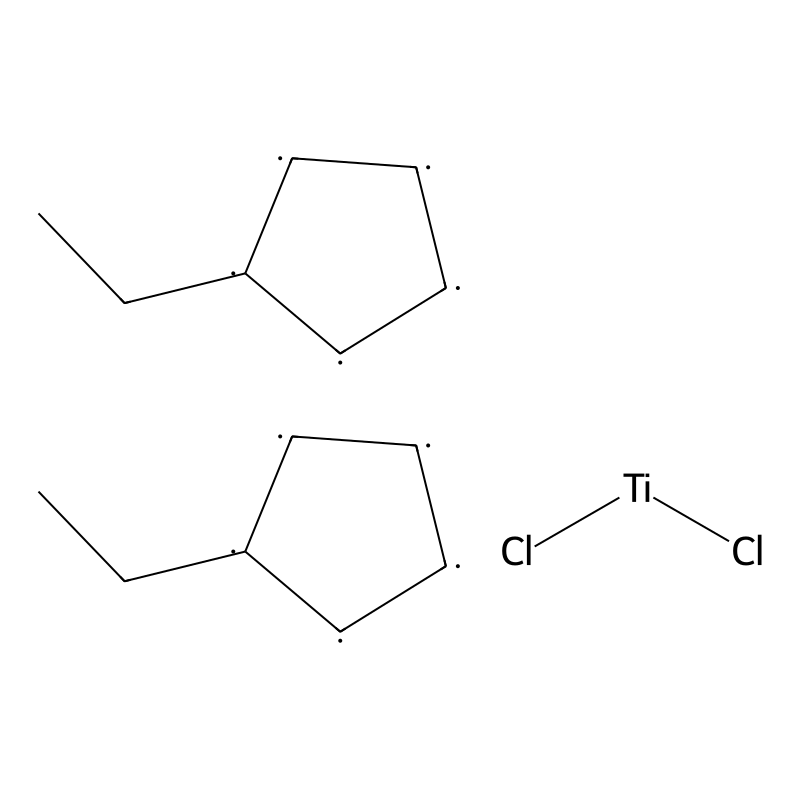

Bis(Ethylcyclopentadienyl)titanium(IV)dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Ziegler-Natta catalysts: Cp2TiCl2 serves as a precursor for Ziegler-Natta catalysts, which are crucial for the polymerization of olefins (alkenes) into various types of polyolefins like polyethylene and polypropylene. These polyolefins have numerous industrial applications in plastics, fibers, and films []. Research explores modifying Cp2TiCl2 with different cocatalysts and activator systems to achieve desired polymer properties like stereoregularity and molecular weight distribution [, ].

Catalyst for organic transformations: Cp*2TiCl2 exhibits catalytic activity in various organic transformations. Studies have demonstrated its effectiveness in olefin metathesis reactions, which involve the rearrangement of carbon-carbon double bonds []. Additionally, research explores its potential in other organic reactions like hydroamination (formation of C-N bonds) and dehydrogenation (removal of hydrogen) [].

Organometallic chemistry research: Cp*2TiCl2 serves as a valuable building block for further synthesis of organometallic compounds with tailored properties. Researchers utilize it to prepare new titanium complexes with different ligands, exploring their reactivity, stability, and potential applications in catalysis or material science.

Model compound for understanding reaction mechanisms: Due to its well-defined structure and reactivity, Cp2TiCl2 acts as a model compound for studying fundamental processes in organometallic chemistry. Research employs Cp2TiCl2 to understand reaction mechanisms involving transition metal complexes, providing valuable insights into catalyst design and activation strategies.